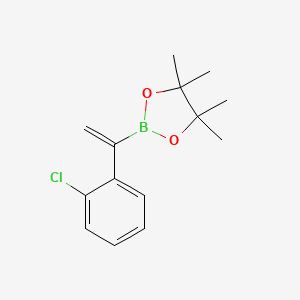

1-(2-Chlorophenyl)vinylboronic acid pinacol ester

Beschreibung

BenchChem offers high-quality 1-(2-Chlorophenyl)vinylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)vinylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[1-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO2/c1-10(11-8-6-7-9-12(11)16)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYOIGXBMLPFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Route for 1-(2-Chlorophenyl)vinylboronic Acid Pinacol Ester

Executive Summary

Target Molecule: 1-(2-Chlorophenyl)vinylboronic acid pinacol ester Primary Application: Suzuki-Miyaura coupling partner for synthesizing sterically congested 1,1-disubstituted styrenes and drug scaffolds.

This technical guide details the most robust, scalable, and regioselective route to 1-(2-chlorophenyl)vinylboronic acid pinacol ester. While direct hydroboration of alkynes typically yields linear (

This protocol utilizes 2'-chloroacetophenone as a cost-effective starting material, converting it to the corresponding enol triflate followed by a Palladium-catalyzed Miyaura borylation. This method ensures exclusive 1,1-regioselectivity and high functional group tolerance.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

-

Regiocontrol: Ensuring the boron moiety attaches at the

-position (geminal to the aryl ring). -

Chemoselectivity: Preserving the Ar-Cl bond, which is susceptible to oxidative addition by low-valent metals or elimination by strong bases.

Strategic Disconnection

The target is disconnected at the C-B bond, leading to a vinyl electrophile. The vinyl electrophile is traced back to the corresponding ketone via enolization.

Figure 1: Retrosynthetic strategy prioritizing regiocontrol and halide tolerance.

Part 2: Experimental Protocols

Step 1: Synthesis of 1-(2-Chlorophenyl)vinyl trifluoromethanesulfonate

This step establishes the olefin geometry and activates the position for borylation. The use of a non-nucleophilic base (2,6-lutidine) is critical to prevent attack on the triflic anhydride or the electrophilic ketone.

Reagents:

-

2'-Chloroacetophenone (CAS: 2142-68-9)

-

Trifluoromethanesulfonic anhydride (

) (CAS: 358-23-6) -

2,6-Lutidine (CAS: 108-48-5)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with 2'-chloroacetophenone (10.0 g, 64.7 mmol) and anhydrous DCM (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add 2,6-lutidine (9.0 mL, 77.6 mmol, 1.2 equiv) dropwise via syringe. Stir for 10 minutes.

-

Activation: Add

(13.0 mL, 77.6 mmol, 1.2 equiv) dropwise over 20 minutes. Caution: Reaction is exothermic. Maintain internal temperature below -60 °C. -

Warming: Allow the reaction to warm slowly to room temperature over 4 hours. The solution will turn from colorless to pale yellow/brown.

-

Workup: Quench with saturated aqueous

(100 mL). Extract the aqueous layer with DCM ( -

Purification: Wash combined organics with 1M HCl (cold, rapid wash to remove lutidine), then brine. Dry over

, filter, and concentrate in vacuo. -

Isolation: Flash column chromatography (SiO2, 5% EtOAc/Hexanes) yields the vinyl triflate as a colorless oil.

Critical Quality Attribute (CQA): The product must be free of residual acid to prevent decomposition. Store at -20 °C under argon.

Step 2: Miyaura Borylation (The C-B Bond Formation)

This step utilizes a Palladium-catalyzed cross-coupling between the vinyl triflate and bis(pinacolato)diboron (

Reagents:

-

Vinyl Triflate (from Step 1)

-

Bis(pinacolato)diboron (

) (CAS: 73183-34-3) -

Potassium Acetate (KOAc), anhydrous

-

Catalyst:

or -

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Inerting: Charge a reaction vessel with

(1.1 equiv), KOAc (3.0 equiv), and the Pd catalyst (3 mol%). Evacuate and backfill with Argon ( -

Addition: Dissolve the vinyl triflate (1.0 equiv) in anhydrous, degassed 1,4-dioxane (0.2 M concentration) and transfer to the reaction vessel via cannula.

-

Reaction: Heat the mixture to 80 °C for 6–12 hours. Monitor by TLC or LC-MS.

-

Note: The Ar-Cl bond is stable under these conditions provided the temperature does not exceed 100 °C and strong bases (like alkoxides) are avoided. KOAc is mild and specific for this transformation.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (SiO2).

-

Stationary Phase Note: Silica gel can induce protodeboronation. Deactivate silica with 1%

in hexanes prior to loading, or use neutral alumina.

-

Part 3: Mechanistic Insight & Data

Catalytic Cycle (Miyaura Borylation)

The mechanism proceeds via a Pd(0)/Pd(II) cycle. The key distinction from standard cross-couplings is that the boron source acts as the nucleophile via transmetalation from the "ate" complex formed with acetate.

Figure 2: Catalytic cycle for the borylation of vinyl triflates.

Analytical Data Summary

The following table summarizes expected analytical signatures for validation.

| Parameter | Method | Expected Signature |

| Proton NMR | Vinyl protons: Two singlets (or narrow doublets) at | |

| Boron NMR | Broad singlet at | |

| Mass Spec | HRMS (ESI+) | |

| Impurity | HPLC | Primary impurity is the protodeboronated styrene (1-chloro-2-vinylbenzene) if moisture is present. |

Part 4: Troubleshooting & Optimization

Protodeboronation

-

Symptom: Observation of 2-chlorostyrene in the crude mixture.

-

Cause: Presence of water or excessive heat during the reaction or workup.

-

Correction: Ensure Dioxane is rigorously dried (molecular sieves). Do not use aqueous workup for the final step if possible; filter and concentrate directly.

Coupling at the Aryl Chloride[1][2]

-

Symptom: Formation of bis-borylated products or dimers.

-

Cause: Catalyst is too active or temperature is too high (>100°C).

-

Correction: Switch from

to

Low Yield of Triflate

-

Symptom: Recovered ketone.

-

Cause: Enolization incomplete or hydrolysis of triflate during workup.

-

Correction: Ensure

is high quality (clear, not brown). Perform the HCl wash rapidly and at

References

-

Takagi, J., Kamon, A., Ishiyama, T., & Miyaura, N. (2002).[1] Synthesis of

-Boryl- -

Ishiyama, T., & Miyaura, N. (2000).[1] Metal-Catalyzed Borylation of Alkanes and Arenes via C-H Activation for Synthesis of Boronic Esters. The Chemical Record, 3(5), 271-280.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

-

Eastman, K. J. (2010). Trifluoromethanesulfonic Anhydride. Encyclopedia of Reagents for Organic Synthesis.

Sources

1-(2-Chlorophenyl)vinylboronic acid pinacol ester chemical properties and stability

This technical guide details the chemical properties, stability profile, and synthetic utility of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester , a specialized organoboron building block used in the synthesis of sterically congested 1,1-disubstituted alkenes.

Content Type: Technical Whitepaper & Handling Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

1-(2-Chlorophenyl)vinylboronic acid pinacol ester is a high-value synthetic intermediate characterized by a vinylboronate motif substituted at the

-

Conformational Restriction: The ortho-chloro substituent induces significant torsional strain, forcing the phenyl ring out of planarity with the vinyl group. This "ortho effect" is exploited to lock molecular conformations in bioactive targets.

-

Modular Synthesis: It enables the installation of the 1-(2-chlorophenyl)vinyl moiety via Suzuki-Miyaura cross-coupling, a key step in synthesizing atropisomeric biaryls and complex styrene derivatives.

However, this compound exhibits a nuanced stability profile, particularly regarding protodeboronation and polymerization , necessitating strict handling protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Analysis

The molecule features a pinacol boronate ester attached to the

-

Steric Congestion: The ortho-Cl atom clashes with the vinyl protons and the pinacol methyl groups, inhibiting free rotation and shielding the boron center from nucleophilic attack (increasing hydrolytic stability compared to the non-chlorinated analog).

-

Electronic Effects: The electron-withdrawing nature of the chloro group (

-induction) slightly deactivates the vinyl group towards electrophilic attack, potentially mitigating oxidative degradation.

Estimated Physicochemical Properties

Note: Specific experimental data for this exact analog is proprietary or sparse. Values below are derived from close structural analogs (e.g., 1-phenylvinylboronic acid pinacol ester, CAS 143825-84-7) and calculated models.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 264.56 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Boiling Point | ~115–120 °C at 0.5 mmHg (Predicted) |

| Solubility | Soluble in THF, DCM, Toluene, Hexanes; Insoluble in water (hydrolyzes) |

| Appearance | Colorless to pale yellow liquid/solid |

| CAS Number | Not widely listed (Analog: 1-Phenylvinyl-Bpin is 143825-84-7) |

Synthesis & Production Methodologies

The synthesis of

Route A: Pd-Catalyzed Borylation of Vinyl Halides (Preferred)

This method offers the highest regiocontrol. It proceeds via the cross-coupling of 1-bromo-1-(2-chlorophenyl)ethylene with bis(pinacolato)diboron (

-

Precursor: 1-bromo-1-(2-chlorophenyl)ethylene (synthesized from 2-chloroacetophenone via hydrazone/halogenation).

-

Catalyst System:

(3 mol%) or -

Base: Potassium phenoxide (PhOK) is critical; stronger bases can induce debromination.

-

Solvent/Temp: Toluene, 50 °C.

Route B: Markovnikov Hydroboration of Alkynes

Direct hydroboration of 1-ethynyl-2-chlorobenzene usually yields the linear

-

Catalyst: Cobalt or Iron complexes (e.g., (IPr)CoCl2).

-

Reagent: HBPin (Pinacolborane).

-

Mechanism: Metal-hydride insertion favors the branched product due to electronic stabilization of the

-metal intermediate.

Synthesis Workflow Diagram

Caption: Comparative synthetic routes. Route A (Solid line) is preferred for scalability and regiochemical purity.

Stability & Degradation Mechanisms[9]

Understanding the degradation pathways is vital for storage and reaction planning.

Protodeboronation (The Primary Risk)

-Arylvinyl boronates are inherently susceptible to protodeboronation , where the C-B bond is cleaved by a proton source, releasing the boronic acid and generating a styrene derivative (1-chloro-2-vinylbenzene).-

Mechanism: Protonation of the

-carbon generates a carbocation at the -

Trigger: Acidic media, silica gel chromatography, or prolonged exposure to moisture.

Polymerization

Like all styrenes, this compound can undergo radical polymerization, especially if stored neat.

-

Mitigation: Commercial preparations often include Phenothiazine or 4-tert-butylcatechol (ppm levels) as radical inhibitors.

Oxidative Instability

The C-B bond is prone to oxidation by peroxides or atmospheric oxygen over time, converting the boronate to an enol/ketone (2-chloroacetophenone).

Degradation Logic Diagram

Caption: Major degradation pathways. Protodeboronation is accelerated by acidic pH and silica gel.

Handling & Storage Protocols

To maintain purity (>95%) and activity:

-

Storage Temperature: Store at -20 °C .

-

Atmosphere: Strictly under Argon or Nitrogen .

-

Stabilizers: Ensure the presence of a radical inhibitor (e.g., Phenothiazine) if stored for >1 week.

-

Purification: Avoid silica gel chromatography if possible. If necessary, use neutralized silica (treated with 1%

) to prevent acid-catalyzed protodeboronation. Rapid filtration through a plug of Celite is preferred.

Applications in Drug Development[9][10]

Suzuki-Miyaura Coupling

This reagent is used to install the 1-(2-chlorophenyl)vinyl group.

-

Challenge: The ortho-Cl substituent creates significant steric hindrance, slowing the transmetalation step.

-

Solution: Use highly active catalyst systems such as Pd(dppf)Cl2 , Pd-PEPPSI-IPr , or Buchwald G3 precatalysts. High temperatures (80–100 °C) and strong bases (

or

Heck-Type Reactions

Can serve as a vinyl source in oxidative Heck reactions, though less common than Suzuki coupling.

References

-

Protodeboronation Mechanisms: Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2021.

-

Synthesis of Vinyl Boronates: Takahashi, K., et al.[1] "A palladium-catalyzed cross-coupling reaction of 1-alkenyl halides with bis(pinacolato)diboron."[2] Chemistry Letters, 2000.[1]

-

Alpha-Selective Hydroboration: Ojha, D. P., et al. "Ligand-Controlled Regioselective Hydroborylation of Terminal Alkynes." Organic Letters, 2016.[1]

-

Suzuki Coupling Guide: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.

-

General Properties of Vinyl Boronates: Sigma-Aldrich Product Sheet for Vinylboronic acid pinacol ester (CAS 75927-49-0).[3]

Sources

- 1. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 2. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vinylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 75927-49-0 [sigmaaldrich.com]

A Technical Guide to 1-(2-Chlorophenyl)vinylboronic acid Pinacol Ester: Synthesis, Properties, and Applications in Modern Organic Chemistry

Introduction: The Strategic Importance of Substituted Vinylboronates

Vinylboronic acid pinacol esters are a cornerstone of modern organic synthesis, prized for their stability, ease of handling, and exceptional versatility in carbon-carbon bond formation.[1] These reagents have become indispensable in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials.[2] The introduction of specific substituents onto the vinyl or aryl moiety allows for the fine-tuning of electronic and steric properties, providing chemists with a powerful tool to control reactivity and selectivity in cross-coupling reactions.

This guide focuses on a specific, yet highly relevant, member of this class: 1-(2-Chlorophenyl)vinylboronic acid pinacol ester . The presence of a chlorine atom at the ortho-position of the phenyl ring introduces unique electronic and steric characteristics that influence its reactivity, making it a valuable building block for accessing sterically hindered and electronically complex targets. While a dedicated CAS number for this specific isomer is not prominently available in major databases, which may suggest its status as a specialized research chemical, its chemical behavior can be confidently extrapolated from its parent compounds and isomers. This document provides a comprehensive overview of its predicted properties, a robust protocol for its synthesis, and a detailed exploration of its application in the Suzuki-Miyaura coupling reaction.

Physicochemical and Safety Profile

The properties of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester are predicted based on the well-characterized parent compound, vinylboronic acid pinacol ester (CAS: 75927-49-0).[3][4] The introduction of the 2-chlorophenyl group is expected to increase the molecular weight and boiling point.

| Property | Predicted Value | Source/Basis |

| CAS Number | Not readily available | Inferred as a research chemical |

| Molecular Formula | C14H18BClO2 | Calculated |

| Molecular Weight | 264.55 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to related compounds |

| Boiling Point | > 200 °C (760 mmHg) | Extrapolated from similar compounds |

| Density | ~1.1 g/mL | Estimated based on structure |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) | General solubility of boronic esters |

Safety and Handling

As with all boronic acid derivatives, appropriate safety precautions are paramount. While a specific safety data sheet (SDS) for 1-(2-Chlorophenyl)vinylboronic acid pinacol ester is not available, the handling guidelines for related vinyl and arylboronic acid pinacol esters should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents.[4] The container should be tightly sealed. Many boronic esters are sensitive to air and moisture.

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

Synthesis and Mechanism: A Rational Approach

The synthesis of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester can be achieved through several established methods for preparing vinylboronates. A common and effective strategy involves the palladium-catalyzed cross-coupling of a suitable vinyl halide with bis(pinacolato)diboron (B2pin2).

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(2-chlorophenyl)-1-bromoethene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(2-Chlorophenyl)vinylboronic acid pinacol ester.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, and an inert atmosphere is crucial to prevent its deactivation.

-

Anhydrous Conditions: Bis(pinacolato)diboron and the resulting boronic ester are sensitive to hydrolysis.

-

Base: The base is essential for the catalytic cycle, facilitating the regeneration of the active palladium species. Potassium acetate is a commonly used mild base.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to form substituted styrenes and other complex molecules.[5][6] The 2-chlorophenyl substituent can sterically influence the coupling and also serves as a handle for further functionalization.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 1-(2-Chlorophenyl)vinylboronic acid pinacol ester (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Expert Insights:

-

Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand is critical and depends on the specific substrates. For sterically demanding substrates, bulky and electron-rich phosphine ligands can be beneficial.

-

Base and Solvent: The base plays a crucial role in the transmetalation step.[5] The choice of base and solvent system can significantly impact the reaction rate and yield. An aqueous base is often used to facilitate the formation of the boronate species.

Conclusion

1-(2-Chlorophenyl)vinylboronic acid pinacol ester is a valuable synthetic intermediate that offers access to a wide range of complex organic molecules. Its unique substitution pattern provides both steric bulk and a site for further chemical modification. While specific data for this compound is not widely published, its synthesis and reactivity can be reliably predicted based on the extensive knowledge of related boronic esters. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Hartwig, J. F. (2010).

-

Oreate AI Blog. (2026, February 17). Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

SLS. Vinylboronic acid pinacol este | 633348-1G | SIGMA-ALDRICH. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

1H NMR and 13C NMR characterization of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester

Technical Guide: 1H and 13C NMR Characterization of 1-(2-Chlorophenyl)vinylboronic Acid Pinacol Ester

Executive Summary & Structural Context

The compound 1-(2-Chlorophenyl)vinylboronic acid pinacol ester (CAS: N/A for specific isomer in common public databases, analogous to 1-phenylvinylboronate CAS 143825-84-7) is a critical intermediate in organic synthesis, specifically serving as a sterically demanding coupling partner in Suzuki-Miyaura cross-coupling reactions.

Unlike its

Key Structural Features for Analysis:

- -Vinyl Boronate Motif: Results in two non-equivalent geminal vinyl protons.

-

2-Chlorophenyl Substituent: Induces a steric twist, disrupting coplanarity between the phenyl ring and the vinyl group, affecting chemical shifts via shielding/deshielding cones.

-

Pinacol Ester (Bpin): Provides a diagnostic high-field singlet and quadrupolar broadening on the boron-attached carbon.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data free from artifacts (such as protodeboronation or hydrolysis), follow this strict protocol:

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) neutralized with silver foil or basic alumina if the compound is acid-sensitive. Acidity can catalyze protodeboronation. -

Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent. High concentrations can lead to viscosity broadening, while low concentrations lose the broad C-B signal in 13C NMR.

-

Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

-

Temperature: Acquire data at 298 K (25 °C) . Variable temperature (VT) may be required if rotameric broadening is observed due to the steric clash between the 2-Cl group and the Bpin moiety.

1H NMR Characterization (400 MHz, )

The proton spectrum is defined by three distinct regions: the aliphatic Bpin region, the diagnostic vinyl region, and the aromatic region.

The Aliphatic Region (Bpin)

-

Chemical Shift:

1.20 – 1.35 ppm. -

Multiplicity: Singlet (s).

-

Integration: 12H.

-

Analysis: This is the internal standard for integration. A sharp singlet confirms the integrity of the pinacol ring. Splitting or multiple peaks here suggest hydrolysis to the free boronic acid or degradation.

The Vinyl Region (Diagnostic)

-

Chemical Shift:

5.60 – 6.20 ppm. -

Multiplicity: Typically two doublets (

) or singlets ( -

Mechanistic Insight:

-

Unlike terminal alkenes in styrene (large splitting), these protons are geminal (

). -

They are diastereotopic due to the asymmetry of the molecule (one is cis to the Aryl-Cl, one is cis to the Bpin).

-

Effect of 2-Cl: The ortho-chloro substituent creates a steric clash that twists the phenyl ring. This twist reduces the conjugation, potentially shifting the vinyl protons upfield relative to the planar unsubstituted analog, but the inductive effect of Cl pulls them downfield. Expect separation between the two signals (e.g.,

5.85,

-

The Aromatic Region

-

Chemical Shift:

7.10 – 7.50 ppm. -

Integration: 4H.

-

Pattern: ABCD system (or similar complex multiplet) due to the 1,2-substitution.

-

Assignment Strategy:

-

H-3 (ortho to Cl): Often the most deshielded or distinct doublet.

-

H-6 (ortho to Vinyl): Typically deshielded, but less so if the ring is twisted out of plane.

-

H-4, H-5: Multiplets in the central aromatic region.

-

Summary Table: Predicted 1H NMR Data

| Position | Mult. | Int.[3] | Coupling ( | Notes | |

| Bpin-CH3 | 1.25 | s | 12H | - | Diagnostic sharp singlet. |

| Vinyl H_a | 5.80 - 5.95 | d/s | 1H | trans to Aryl (approx). | |

| Vinyl H_b | 6.05 - 6.20 | d/s | 1H | cis to Aryl (approx). | |

| Ar-H (3,4,5,6) | 7.15 - 7.45 | m | 4H | - | Complex aromatic envelope. |

13C NMR Characterization (100 MHz, )

The carbon spectrum confirms the carbon skeleton and the presence of the boron atom.

The Boron-Attached Carbon (C-B)

-

Chemical Shift:

140 – 150 ppm (Broad/Weak). -

Physics: This signal is often missing or very broad due to the Quadrupolar Relaxation of the

nucleus ( -

Validation: Do not mistake the absence of this peak for a missing carbon. Its presence can sometimes be confirmed by HMBC correlations from the vinyl protons.

The Terminal Vinyl Carbon ( )

-

Chemical Shift:

128 – 135 ppm. -

Type:

(DEPT-135 negative). -

Analysis: This sharp signal confirms the presence of the terminal methylene group.

The Pinacol Carbons

-

C-O (Quaternary):

83.0 – 84.0 ppm. -

CH3 (Methyls):

24.5 – 25.0 ppm.

Structural Validation Logic (Graphviz)

The following flowchart illustrates the logic path for validating the synthesized compound using NMR data.

Caption: Logical workflow for structural verification via 1H NMR, distinguishing the target

Troubleshooting & Impurity Analysis

| Artifact | Spectral Signature | Cause | Remediation |

| Protodeboronation | Loss of Bpin methyls; appearance of styrene signals (terminal vinyls at 5.2/5.7 ppm). | Acidic | Filter solvent through basic alumina; store at -20°C. |

| Boronic Acid | Broadening of Bpin methyls; appearance of broad OH singlet. | Hydrolysis (moisture). | Recrystallize from Hexane/Et2O; add |

| Beta-Isomer | Vinyl protons appear as doublets with | Synthetic regioselectivity error. | Check catalyst ligand; requires chromatographic separation. |

References

-

Organic Chemistry Portal. "Synthesis of Vinylboronic Acids and Vinylboronates." Organic Chemistry Portal. Link

-

Royal Society of Chemistry. "Suzuki-Miyaura Cross-Couplings of Secondary Benzylic and Allylic Boronic Esters." Chem. Commun., 2012.[2] Link

-

Sigma-Aldrich. "1-Phenylvinylboronic acid pinacol ester Product Sheet."[4] Merck KGaA. Link

-

PubChem. "1-(4-chlorophenyl)vinylboronic acid, pinacol ester (Compound)." National Library of Medicine. Link

Sources

- 1. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. CN105503926B - Method for synthetizing vinyl boronic acid ester - Google Patents [patents.google.com]

- 4. 1-Phenylvinylboronic acid pinacol ester 96% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Hydrolytic Stability & Handling of 1-(2-Chlorophenyl)vinylboronic Acid Pinacol Ester

The following technical guide is structured to provide an exhaustive analysis of the hydrolytic susceptibility of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester . It moves from mechanistic principles to practical experimental protocols, designed for researchers in drug discovery and process chemistry.

Executive Summary & Compound Architecture

1-(2-Chlorophenyl)vinylboronic acid pinacol ester is a specialized organoboron reagent typically employed in Suzuki-Miyaura cross-couplings to synthesize 1,1-disubstituted alkenes (gem-diaryl ethylenes).

Unlike simple vinylboronates, this molecule possesses a unique steric architecture. The 1-(2-chlorophenyl) substituent introduces significant steric bulk directly at the

Core Stability Verdict:

-

Neutral pH: High Stability. The steric congestion significantly retards the nucleophilic attack of water compared to linear vinylboronates.

-

Acidic/Basic Conditions: Moderate Susceptibility. While more robust than its unhindered analogs, prolonged exposure to extremes (pH < 2 or > 10) drives equilibrium toward the free boronic acid.

-

Critical Risk: The primary degradation vector during storage is not hydrolysis, but protodeboronation (C-B bond cleavage), which is irreversible.

Mechanistic Analysis of Hydrolysis

To control the stability of this reagent, one must understand the reversible equilibrium between the pinacol ester and the free boronic acid.

The Hydrolytic Pathway

Hydrolysis of pinacol esters is not a simple bond cleavage; it proceeds through a tetrahedral boronate intermediate.

-

Nucleophilic Attack: Water or Hydroxide attacks the empty p-orbital of the

hybridized boron. -

Tetrahedral Intermediate: Formation of a negatively charged "ate" complex (

hybridized). -

Ligand Exchange: Proton transfer and departure of the pinacol diol.

The "Steric Shield" Effect

In 1-(2-Chlorophenyl)vinylboronic acid pinacol ester , the 2-chlorophenyl group is orthogonal to the vinyl plane to minimize A(1,3) strain. This conformation places the chlorine atom and the phenyl ring effectively "over" the boron center, blocking the trajectory of incoming nucleophiles (

Comparative Stability Table:

| Compound Class | Relative Hydrolysis Rate ( | Mechanism of Stabilization |

| Vinylboronic acid pinacol ester | 100 (Fast) | Minimal steric hindrance; |

| Phenylboronic acid pinacol ester | 40 | Aromatic ring provides some electronic stabilization. |

| 1-(2-Chlorophenyl)vinyl-Bpin | < 5 (Slow) | Steric Shielding: |

Technical Note: While the pinacol ester is robust, the presence of the ortho-chloro substituent also suppresses the rate of transmetallation in Suzuki couplings, often requiring higher reaction temperatures [1].

Degradation Visualization (Pathway Diagram)

The following diagram illustrates the competing pathways: Reversible Hydrolysis (manageable) vs. Irreversible Protodeboronation (fatal).

Caption: Mechanistic bifurcation showing the reversible hydrolysis to boronic acid (Green) and the irreversible protodeboronation to the styrene derivative (Red).

Experimental Protocols for Stability Assessment

Do not rely on generic "shelf-life" claims. Use these self-validating protocols to determine the integrity of your specific batch.

Protocol A: Rapid Purity Check via B NMR

B NMR is the gold standard for distinguishing boronic esters from acids because it directly probes the hybridization and chemical environment of the boron atom, unaffected by the organic skeleton.Reagents:

-

Solvent:

(dry) or -

Internal Standard:

(external capillary usually preferred to avoid reaction).

Workflow:

-

Dissolve 20 mg of the sample in 0.6 mL of solvent.

-

Acquire

B NMR (typically 128-160 MHz). -

Analysis:

- ~30 ppm: Pinacol Ester (Broad singlet).

- ~28 ppm: Free Boronic Acid (Broad singlet).

- ~20-22 ppm: Boroxine (Trimer anhydride - indicates dehydration of the acid).

- ~0 ppm: Tetrahedral "ate" complex (if base is present).

Interpretation: If the peak at ~28 ppm constitutes >5% of the integration, the sample has hydrolyzed. Recrystallization from hexanes/EtOAc is recommended.

Protocol B: Stress Testing (HPLC)

This protocol simulates aggressive storage conditions to predict long-term stability.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5

. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Aryl absorption).

Step-by-Step:

-

Preparation: Prepare a 1 mM stock solution of the ester in MeCN.

-

Stress Conditions:

-

Neutral: Dilute 1:1 with Water.

-

Acidic:[1] Dilute 1:1 with 0.1 M HCl.

-

Basic: Dilute 1:1 with 0.1 M NaOH.

-

-

Incubation: Hold at 25°C for 24 hours.

-

Quantification: Inject at t=0, t=4h, t=24h.

-

Data Processing: Calculate % Remaining Area.

Warning: Pinacol esters can partially hydrolyze on-column due to the acidity of silanols on the silica stationary phase [2]. If peak tailing is observed, switch to a neutral pH buffer (Ammonium Acetate) or increase column temperature to sharpen peaks.

Handling & Storage Guidelines

Based on the susceptibility profile, the following "Best Practices" are mandatory for maintaining reagent integrity in a drug development setting.

Storage

-

Temperature: Store at 2–8°C . While the compound is chemically stable at room temperature, cold storage inhibits the kinetic rate of adventitious hydrolysis.

-

Atmosphere: Store under Argon or Nitrogen . Moisture is the enemy.

-

Container: Tightly sealed glass vials with Teflon-lined caps. Avoid Parafilm alone, as it is permeable to water vapor over time.

Reaction Setup (Suzuki Coupling)

-

Base Selection: Use weak bases (

, -

Water Content: While Suzuki couplings require some water, minimize the aqueous fraction (e.g., 9:1 Dioxane:Water) to favor the ester form until the catalytic cycle engages [3].

Stability Decision Tree (Workflow)

Use this logic flow to determine if a batch is suitable for critical GMP or GLP synthesis.

Caption: QC workflow for validating boronic ester integrity prior to use.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

-

Knapp, D. M., et al. (2010). Protodeboronation of Arylboronic Acids and Esters.[2] Journal of the American Chemical Society, 132(34), 12048–12059. [Link]

Sources

Safe handling and storage conditions for vinylboronic acid pinacol esters.

Maximizing Reagent Integrity: A Comprehensive Guide to the Safe Handling, Storage, and Application of Vinylboronic Acid Pinacol Esters

As a Senior Application Scientist, I approach the handling of reactive intermediates not as a set of arbitrary rules, but as a matrix of physicochemical causalities. Vinylboronic acid pinacol ester (VBpin) is a cornerstone reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-couplings and advanced polymer chemistry. However, its dual nature—possessing both an electron-rich, polymerizable vinyl group and a moisture-sensitive boronic ester—demands rigorous operational controls.

This whitepaper deconstructs the structural vulnerabilities of VBpin, establishes causality-driven storage protocols, and provides a self-validating experimental workflow for its use in cross-coupling reactions.

Physicochemical Profiling & The Causality of Degradation

To design an effective handling protocol, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The steric hindrance provided by the pinacolato ligand imparts satisfactory stability upon storage compared to free vinylboronic acids 1. However, VBpin remains susceptible to three primary degradation pathways: radical polymerization, ester hydrolysis, and oxidative C-B bond cleavage.

Table 1: Physicochemical Data and Causality of Handling Directives

| Property | Value | Causality / Operational Implication |

| CAS Number | 75927-49-0 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C8H15BO2 | Contains a highly reactive, polymerizable vinyl moiety. |

| Density | 0.908 g/mL (25 °C) | Less dense than water; forms the upper organic layer in aqueous biphasic extractions if used neat. |

| Flammability | Highly Flammable (H226) | Vapors can form explosive mixtures with air. Mandates the use of grounded, spark-proof equipment. |

| Storage Temp. | -20°C | Low thermal energy prevents the system from reaching the activation energy threshold for spontaneous radical polymerization. |

| Stabilizer | Phenothiazine | Acts as a radical scavenger to quench premature polymerization cascades during extended storage. |

Commercial formulations frequently include phenothiazine as a stabilizer to inhibit the polymerization pathway . Furthermore, Safety Data Sheets classify VBpin as a highly flammable liquid and vapor, requiring strict environmental controls 2. Containers must be securely sealed, kept away from heat sources, and grounded to prevent static discharge 3.

Logical relationship between VBpin degradation pathways and storage protocols.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A robust scientific protocol must be self-validating; it should incorporate built-in diagnostic checkpoints to ensure chemical integrity at each phase. A representative benchtop method for synthesizing 4-isobutylstyrene—a critical precursor to the non-steroidal anti-inflammatory drug (NSAID) derivative bora-ibuprofen—relies on the Suzuki-Miyaura coupling of 1-bromo-4-isobutylbenzene with VBpin 4. General protocols utilizing palladium catalysts and sterically demanding ligands demonstrate high efficacy for these vinyl couplings 5.

Materials

-

1-Bromo-4-isobutylbenzene (1.0 equiv)

-

Vinylboronic acid pinacol ester (1.2 equiv)

-

Pd(OAc)₂ (2 mol%) & XPhos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane / H₂O (10:1 ratio)

Step-by-Step Methodology & Causality

Step 1: Reagent Assembly

-

Action: To a flame-dried Schlenk flask, add the aryl bromide, VBpin, Pd(OAc)₂, XPhos, and K₃PO₄.

-

Causality: Pd(OAc)₂ and XPhos are chosen because the bulky, electron-rich XPhos ligand facilitates the challenging oxidative addition of the aryl bromide and accelerates reductive elimination, preventing the catalyst from resting in degradation-prone states.

-

Validation Checkpoint: Visual inspection of the Pd(OAc)₂; it should be a vibrant orange/brown powder. If it appears black, the catalyst has pre-degraded to inactive palladium black.

Step 2: Atmospheric Control

-

Action: Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times.

-

Causality: Oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the homocoupling of the boronic ester.

-

Validation Checkpoint: The Schlenk line pressure gauge must hold a static vacuum for 30 seconds without dropping, validating a completely leak-free system.

Step 3: Solvent Introduction

-

Action: Inject the degassed 1,4-dioxane and water via a gas-tight syringe.

-

Causality: Water is required to dissolve the K₃PO₄ base, which subsequently coordinates to the boronic ester, forming a reactive, electron-rich boronate complex essential for the transmetalation step.

-

Validation Checkpoint: No bubbling should occur upon solvent addition; bubbling indicates incomplete prior degassing of the solvent.

Step 4: Catalytic Cycle Execution

-

Action: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12 hours.

-

Causality: Thermal energy is required to overcome the activation barrier of the transmetalation and reductive elimination steps.

-

Validation Checkpoint: Upon initial heating, the heterogeneous suspension should transition to a homogeneous yellow/orange solution, indicating the successful formation of the active Pd(0)-XPhos complex.

Step 5: Biphasic Quench & Isolation

-

Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

-

Causality: Ethyl acetate extracts the relatively non-polar 4-isobutylstyrene product, while the aqueous brine wash removes the inorganic potassium salts and residual boronic acid byproducts.

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The successful utilization of vinylboronic acid pinacol ester hinges on respecting its inherent reactivity. By enforcing strict cryogenic storage (-20°C) to suppress radical polymerization, utilizing inert atmospheres to prevent oxidative cleavage, and grounding equipment to mitigate flammability risks, researchers can maintain the absolute integrity of this reagent. When these storage directives are paired with a causality-driven, self-validating experimental workflow, the reproducibility and yield of complex cross-coupling reactions are virtually guaranteed.

References

- Benchchem. "A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling." Benchchem.

- Apollo Scientific.

- Thermo Fisher Scientific. "SAFETY DATA SHEET - Vinylboronic acid pinacol ester." Thermo Fisher Scientific.

- NIH / PubMed.

- Semantic Scholar. "Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties." Molecules.

- Sigma-Aldrich. "Vinylboronic acid pinacol ester Yes phenothiazine stabilizer, 95 75927-49-0." Sigma-Aldrich.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Miyaura Borylation for the Synthesis of Substituted Vinylboronates

Executive Summary

The Miyaura borylation represents a pivotal transformation in modern organic synthesis, allowing the conversion of vinyl halides and triflates into vinylboronates via palladium catalysis.[1][2][3] Unlike traditional transmetallation methods involving lithium or Grignard reagents, this protocol operates under mild conditions, tolerates a wide array of functional groups (esters, nitriles, ketones), and—crucially—proceeds with stereoretention . This guide provides a comprehensive technical analysis of the reaction, moving beyond basic textbook descriptions to address mechanistic causality, protocol optimization, and failure mode analysis.

Part 1: Mechanistic Foundation

To master the Miyaura borylation, one must understand that it differs mechanistically from the Suzuki-Miyaura coupling, despite sharing reagents. The critical distinction lies in the role of the base.[1][2][4]

The Catalytic Cycle[2][3]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the vinyl halide (

) to the -

Ligand Exchange (The Critical Junction): Unlike Suzuki coupling where the base activates the boron species, in Miyaura borylation, the base (typically acetate) displaces the halide on the Palladium center. This forms an (acetato)palladium(II) intermediate.

-

Transmetallation: The high oxophilicity of boron drives the reaction between the

and the -

Reductive Elimination: The resulting

species undergoes reductive elimination to release the vinylboronate and regenerate

Visualization: The Catalytic Loop

The following diagram illustrates the specific pathway for vinyl halides, highlighting the unique role of the acetate anion.

Caption: The catalytic cycle of Miyaura borylation. Note the critical Pd-OAc intermediate which facilitates transmetallation with the diboron reagent.

Part 2: Strategic Optimization

The success of a Miyaura borylation hangs on the balance between activation and side reactions (primarily Suzuki coupling of the product with the starting material).[1]

Reaction Parameter Matrix

| Component | Standard Choice | Strategic Rationale |

| Catalyst | The large bite angle of dppf favors reductive elimination. It is robust and air-stable. | |

| Alternative | Use for sterically hindered vinyl halides or deactivated vinyl chlorides. | |

| Base | KOAc (Potassium Acetate) | Critical: Weak enough to avoid activating the |

| Solvent | DMSO | Accelerates the reaction significantly due to high polarity and stabilization of Pd intermediates. |

| Solvent Alt | 1,4-Dioxane | Preferred if the substrate is insoluble in DMSO or if workup requires non-aqueous conditions. |

| Boron Source | Stable, easy to handle.[5] |

The "Base" Dilemma

Using a strong base like

Part 3: Standard Operating Procedure (SOP)

This protocol is designed for a 1.0 mmol scale reaction of a generic vinyl bromide. It is a self-validating system: the color changes indicate catalyst health.

Materials

-

Vinyl Bromide substrate (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.1 equiv) - (0.03 equiv / 3 mol%)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

DMSO (anhydrous, degassed) (0.15 M concentration)

Protocol Steps

-

Setup (Inert Atmosphere):

-

Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Why: Oxygen promotes homocoupling of the diboron reagent and deactivates the catalyst.

-

-

Reagent Addition:

-

Add

, KOAc, and -

Note: The catalyst should be an orange/red powder. If it is black, it is degraded.

-

-

Solvent & Substrate:

-

Add the vinyl bromide (if liquid) and DMSO via syringe.

-

Tip: If the substrate is a solid, add it in step 2.

-

-

Degassing:

-

Briefly sparge the mixture with inert gas for 2-3 minutes or perform three vacuum/backfill cycles.

-

-

Reaction:

-

Heat the mixture to 80°C .

-

Visual Check: The reaction typically turns from orange/red to a dark brown/black over time.

-

Monitor via TLC or GC-MS. Conversion is usually complete within 2–6 hours for bromides.

-

-

Workup (Crucial for Stability):

-

Purification:

-

Pass through a short plug of silica gel.

-

Warning: Vinyl boronates can streak or decompose on silica. If unstable, use neutral alumina or treat the silica with 1%

.

-

Part 4: Troubleshooting & Critical Quality Attributes

Failure Mode Analysis

| Symptom | Diagnosis | Corrective Action |

| Homocoupling (Diene formation) | Competitive Suzuki coupling occurred.[4] | Base was too strong or |

| Protodeboronation (Product is alkene) | C-B bond cleavage. | Reaction temperature too high or solvent wet. Switch to Dioxane at 60°C. Ensure anhydrous conditions. |

| No Reaction (SM remains) | Catalyst deactivation or Oxidative Addition failure. | Sparging was insufficient ( |

| Stereoisomerization | E/Z ratio erosion. | Extended heating times. Stop reaction immediately upon consumption of SM. |

Logic Flow for Troubleshooting

Caption: Decision tree for diagnosing reaction failures based on crude mixture analysis.

Part 5: Advanced Applications

Sterically Hindered Substrates

For tri-substituted vinyl halides or sterically encumbered systems, standard dppf conditions may stall.

-

Solution: Utilize Buchwald Precatalysts (e.g., XPhos Pd G2 or G3). These bulky, electron-rich phosphines facilitate oxidative addition and stabilize the monoligated Pd species.

"Epin" Esters for Enhanced Stability

Standard pinacol esters can be difficult to purify due to hydrolysis or silica interaction.[5]

-

Innovation: Use

(bis(1,1,2,2-tetraethylethylene glycol)diboron). -

Benefit: The ethyl groups provide steric shielding around the boron atom, significantly increasing stability on silica gel and resistance to protodeboronation without compromising reactivity in subsequent coupling steps.

One-Pot Borylation-Suzuki

Because the Miyaura borylation uses a weak base (KOAc), one can perform a sequential one-pot reaction.

-

Run Borylation with KOAc (complete consumption of Vinyl-X).

-

Add Aryl-Halide partner + Strong Base (

or -

The change in pH activates the newly formed vinylboronate for the second step.

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002).[10] Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of 1-Alkenylboronic Esters.[10] Journal of the American Chemical Society, 124(27), 8001–8006. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008).[11] An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022).[5] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[5][12] Organic Letters, 24(18), 3510–3514. [Link]

-

Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates. Chemistry – An Asian Journal, 6(5), 1121–1125. [Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

Precision Engineering in Organoboron Synthesis: A Technical Guide to Palladium-Catalyzed Hydroboration of Alkynes

Executive Summary

Vinylboronic esters are indispensable structural motifs in modern synthetic chemistry, serving as premier coupling partners in Suzuki-Miyaura reactions for the construction of complex pharmaceuticals and advanced materials[1]. While rhodium, iridium, and copper catalysts have historically dominated the hydroboration landscape, palladium offers uniquely tunable geometric and regiochemical control. By strategically manipulating ligand architectures and reaction environments, chemists can completely invert the regiochemical outcome of the reaction, accessing either α- or β-vinylboronates from the exact same terminal alkyne precursor[2].

This whitepaper dissects the mechanistic causality behind palladium-catalyzed hydroboration, outlines ligand-controlled regiodivergence, and provides a self-validating experimental protocol designed for high-fidelity reproducibility.

Mechanistic Framework: Inner-Sphere vs. Outer-Sphere Pathways

To harness the full potential of palladium catalysis, one must understand the fundamental causality of the catalytic cycle. The classical palladium-catalyzed hydroboration utilizing pinacolborane (HBpin) proceeds via an inner-sphere mechanism . The active Pd(0) species undergoes oxidative addition into the H–B bond, followed by alkyne coordination. Migratory insertion (which can manifest as either hydropalladation or borylpalladation depending on the steric environment) dictates the regiochemistry. Subsequent reductive elimination yields the vinylboronic ester and regenerates the catalyst.

However, recent computational and experimental studies have revealed that specific ligand architectures can force an outer-sphere mechanism . For instance, when utilizing an azaborine-based phosphine ligand with internal 1,3-enynes, the palladium center does not directly cleave the H–B bond. Instead, a Tsuji-Trost-type hydride transfer occurs with the assistance of a second borane molecule, leading to an unusual and highly specific trans-hydroboration product[3].

Catalytic cycle of Pd-catalyzed hydroboration highlighting key mechanistic intermediates.

Ligand-Controlled Regiodivergence

In my experience optimizing these workflows, the choice of ligand is not merely a parameter to improve yield—it is a fundamental lever that dictates the geometric outcome of the reaction.

When terminal alkynes are subjected to hydroboration with Pd catalysts bearing bulky trialkylphosphines (e.g., PCy₃), the reaction exhibits high Markovnikov selectivity, yielding α-vinylboronates . Conversely, replacing the phosphine with an N-heterocyclic carbene (NHC) ligand flips the selectivity entirely, producing anti-Markovnikov β-vinylboronates [2].

The Causality: The extreme steric bulk and strong σ-donating properties of the NHC ligand destabilize the transition state that would normally lead to the α-product during the migratory insertion step, forcing the boron atom to the less hindered terminal carbon.

Furthermore, innovations in green chemistry have demonstrated that unactivated internal alkynes can undergo highly efficient hydroboration using bis(pinacolato)diboron (B₂pin₂) in an aqueous medium. Utilizing Pd(PPh₃)₄ and acetic acid (HOAc) as a proton source, this method provides a robust route to α-vinylboronates without the need for strictly anhydrous conditions[4].

Quantitative Summary of Ligand & Condition Effects

| Catalyst System | Substrate Type | Boron Source | Major Regioisomer | Yield Range | Reference |

| Pd(OAc)₂ / PCy₃ | Terminal Alkynes | HBpin | α-Vinylboronate | 75–95% | [2] |

| Pd(OAc)₂ / NHC | Terminal Alkynes | HBpin | β-Vinylboronate | 70–90% | [2] |

| Pd(PPh₃)₄ / HOAc | Internal Alkynes | B₂pin₂ (in H₂O) | α-Vinylboronate | 70–85% | [4] |

| Pd / Azaborine-P | 1,3-Enynes | HBpin | trans-Vinylboronate | 80–95% | [3] |

Experimental Methodology: Self-Validating Protocol

Ensuring reproducibility in organometallic catalysis requires more than just following a recipe; it requires real-time diagnostic feedback. The following protocol describes the synthesis of an α-vinylboronate using a trialkylphosphine-Pd system. It is designed as a self-validating system , incorporating visual and analytical checkpoints to confirm success at each stage.

Step-by-step experimental workflow for the synthesis of vinylboronic esters.

Step-by-Step Execution

Step 1: Catalyst Activation (Checkpoint 1) In an oven-dried Schlenk flask under a strict argon atmosphere, combine Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%) in anhydrous THF.

-

Self-Validation: The solution should transition from a pale yellow suspension to a homogeneous deep red/orange solution within 10–15 minutes. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0)Lₙ species. If the solution turns black, bulk palladium has precipitated, indicating oxygen contamination.

Step 2: Substrate Addition Add the terminal alkyne (1.0 equiv) via a gastight syringe, followed by the dropwise addition of HBpin (1.2 equiv).

-

Self-Validation: A brief, mild effervescence may occur due to the reaction of HBpin with trace adventitious moisture. If vigorous bubbling persists, your solvent is insufficiently dry. This will severely depress the yield by hydrolyzing the borane reagent before it can enter the catalytic cycle.

Step 3: Thermocycling & Monitoring Heat the reaction mixture to 80°C. Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1) using a KMnO₄ stain.

-

Self-Validation: The alkyne starting material should be consumed within 4-6 hours. The appearance of a new, highly UV-active spot with a lower R_f value indicates product formation.

Step 4: Quench & Extraction Cool the vessel to room temperature and quench with 0.5 mL of methanol to destroy excess HBpin. Dilute with EtOAc and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄.

Step 5: Purification & Characterization (Checkpoint 2) Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography.

-

Self-Validation (NMR Diagnostics): Analyze the purified product via ¹H NMR. For the target α-vinylboronate , look for two distinct doublet signals in the alkene region (~5.5–6.2 ppm) with a small geminal coupling constant (J ≈ 2–3 Hz). If a β-vinylboronate impurity is present, it will manifest as a pair of doublets with a distinctly large trans coupling constant (J ≈ 18 Hz).

Downstream Applications

The resulting vinylboronic esters are primed for stereospecific downstream transformations. They are most frequently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex tetrasubstituted alkenes. These highly substituted olefins are notoriously difficult to construct with high stereocontrol using traditional Wittig or Horner-Wadsworth-Emmons olefination methods, making the hydroboration/cross-coupling tandem approach a critical strategy in drug discovery and natural product total synthesis[1].

References

- Source: acs.

- Source: nih.

- Palladium-catalyzed hydroboration reaction of unactivated alkynes with bis (pinacolato)

- Source: mdpi.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism and Origin of the Stereoselectivity in the Palladium-Catalyzed trans Hydroboration of Internal 1,3-Enynes with an Azaborine-Based Phosphine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed hydroboration reaction of unactivated alkynes with bis (pinacolato) diboron in water - PMC [pmc.ncbi.nlm.nih.gov]

Physical appearance and solubility of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester

This is an in-depth technical guide on the physical appearance, solubility, and handling of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester , designed for research and drug development applications.

Physicochemical Profile, Solubility & Handling Protocols

Executive Summary

1-(2-Chlorophenyl)vinylboronic acid pinacol ester (CAS: 1239700-56-1 ) is a specialized organoboron reagent used primarily as a nucleophile in Suzuki-Miyaura cross-coupling reactions. It serves as a precursor for introducing the 1-(2-chlorophenyl)vinyl motif into complex scaffolds, a critical step in the synthesis of styrene-based pharmacophores and functionalized materials.

Unlike simple boronic acids, the pinacol ester moiety confers enhanced stability towards air and moisture, though the

Physicochemical Characterization

The physical appearance of this compound is dictated by its structural features: the bulky pinacol group and the ortho-chloro substituent, which disrupts crystal lattice packing, often resulting in a liquid or low-melting solid state at room temperature.

Core Identity Data

| Property | Specification |

| Chemical Name | 1-(2-Chlorophenyl)vinylboronic acid pinacol ester |

| IUPAC Name | 2-[1-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 1239700-56-1 |

| Molecular Formula | C |

| Molecular Weight | 264.56 g/mol |

| Physical State | Viscous Oil or Low-Melting Solid (Purity dependent) |

| Color | Colorless to Pale Yellow (Oxidation/Impurities darken color) |

| Stabilizer | May contain traces of phenothiazine or BHT (to prevent polymerization) |

Expert Insight: While many catalog sources list boronic esters as "solids,"

-substituted vinyl boronates with ortho-substituents frequently exist as supercooled oils that may crystallize upon prolonged storage at -20°C. If your batch appears as a biphasic mixture, it likely requires gentle warming or recrystallization.

Solubility Profile & Solvent Compatibility[5]

The solubility of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester is governed by the lipophilic pinacol and chlorophenyl groups. It is highly soluble in non-polar and polar aprotic solvents but exhibits negligible solubility in water.

Quantitative Solubility Table

| Solvent Class | Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for transfers and extractions. |

| Chlorinated | Chloroform (CDCl | High (>100 mg/mL) | Standard solvent for NMR characterization. |

| Ethers | Tetrahydrofuran (THF) | High (>100 mg/mL) | Preferred solvent for Suzuki couplings. |

| Ethers | Diethyl Ether | Moderate-High | Good for precipitation/purification steps. |

| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Used in high-temp couplings; difficult to remove. |

| Alcohols | Methanol / Ethanol | Moderate | Soluble, but risk of transesterification over time. |

| Hydrocarbons | Hexanes / Pentane | Low-Moderate | Often used to precipitate impurities or as wash. |

| Aqueous | Water | Insoluble | Forms emulsions; requires organic co-solvent. |

Scientific Rationale for Solvent Choice

-

Reaction Medium: THF or 1,4-Dioxane are the gold standards. They solubilize both the boronate and the catalyst (Pd) while accommodating the aqueous base required for the transmetallation step in Suzuki coupling.

-

NMR Analysis: CDCl

is recommended. Note that trace acid in CDCl

Experimental Protocols

Protocol A: Self-Validating Solubility Testing

Before committing valuable material to a reaction, verify solubility and solution homogeneity using this stepwise workflow.

Figure 1: Decision tree for validating compound solubility prior to reaction setup.

Protocol B: Handling & Storage (Critical)

The "vinyl" moiety makes this compound susceptible to spontaneous polymerization, while the C-B bond can undergo protodeboronation.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Thawing: Allow the vial to reach room temperature before opening to prevent condensation, which hydrolyzes the ester to the free boronic acid.

-

Stabilization: If storing as a stock solution (e.g., in THF), ensure the solvent is anhydrous and BHT-free (unless polymerization is observed, then add ~50 ppm BHT).

Mechanistic Context: Suzuki-Miyaura Coupling[2]

Understanding where this compound fits in the catalytic cycle ensures proper experimental design. The steric bulk of the ortho-chloro group may slow down the transmetallation step.

Figure 2: The role of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester in the catalytic cycle. Note the critical Transmetallation step.

References

-

Chemical Substance Data: 1-(2-Chlorophenyl)vinylboronic acid pinacol ester. CAS Registry Number 1239700-56-1.[1] SciFinder/Chemical Abstracts Service.

-

Synthesis of

-Vinyl Boronates: Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024).[2] "Regioselective Synthesis of -

General Solubility of Boronic Esters: Ho, O., et al. (2020). "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents". Journal of Solution Chemistry, 49, 814–824. Link

-

Cyclization Reactivity: Wu, L., et al. (2015). "Synthesis of

-substituted cyclic boronates via titanium-catalyzed cyclization of vinyl boronates". Chemical Science, 6, 270. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(2-Chlorophenyl)vinylboronic Acid Pinacol Ester in the Synthesis of 1,1-Diarylalkenes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(2-Chlorophenyl)vinylboronic acid pinacol ester (CAS: 1239700-56-1)

Introduction & Mechanistic Rationale

The synthesis of highly substituted alkenes, particularly 1,1-diarylalkenes, is a critical workflow in medicinal chemistry for accessing scaffolds related to selective estrogen receptor modulators (e.g., tamoxifen derivatives) and novel peptidomimetics. The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing these carbon-carbon bonds.

However, utilizing unprotected α-arylvinylboronic acids presents a significant synthetic challenge: they are notoriously prone to protodeboronation (the hydrolytic cleavage of the carbon-boron bond) and polymerization under basic coupling conditions. To circumvent this, the boronic acid is masked as a pinacol ester (Bpin) . The Bpin moiety significantly enhances the thermal stability and shelf-life of the reagent, shielding the empty p-orbital of the boron atom and mitigating premature degradation .

When working with 1-(2-Chlorophenyl)vinylboronic acid pinacol ester , scientists must account for the unique steric and electronic microenvironment. The ortho-chloro substituent introduces considerable steric bulk directly adjacent to the reacting vinyl center. This steric hindrance can severely retard the transmetalation step of the catalytic cycle, necessitating highly optimized catalyst-ligand systems and precise base selection to drive the reaction forward .

The Catalytic Cycle & Causality

The Suzuki-Miyaura coupling operates via a Pd(0)/Pd(II) catalytic cycle consisting of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination .

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of the aryl halide electrophile.

-

Transmetalation (The Rate-Limiting Step): For pinacol esters, the Bpin group must be activated by a base (often forming an ate-complex with hydroxide or carbonate) to facilitate the transfer of the 1-(2-chlorophenyl)vinyl group from boron to the Pd(II) center. The steric bulk of the ortho-chloro group makes this step sluggish, increasing the risk of side reactions.

-

Reductive Elimination: The two carbon ligands couple, releasing the 1,1-diarylalkene product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of Suzuki-Miyaura coupling with 1-(2-Chlorophenyl)vinylboronic acid pinacol ester.

Experimental Design & Optimization

To overcome the steric hindrance of the 1-(2-chlorophenyl)vinyl group, the choice of ligand is paramount. Bidentate phosphine ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), are highly recommended. The large bite angle forces the aryl and vinyl ligands on the Pd(II) center closer together, dramatically accelerating the reductive elimination step and pulling the equilibrium forward.

Furthermore, because Bpin esters are robust, a small amount of water is usually required in the solvent mixture to generate the reactive boronate species in situ.

Table 1: Reaction Optimization Parameters

| Catalyst System | Base | Solvent System | Temp (°C) | Mechanistic Impact & Yield Observation |

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Moderate yield. Monodentate PPh₃ struggles to accelerate reductive elimination against steric bulk. |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | Optimal yield. The dppf ligand's large bite angle accelerates reductive elimination, overcoming ortho-chloro sterics. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | Excellent yield for highly deactivated aryl bromides. SPhos promotes rapid transmetalation. |

| Pd(dppf)Cl₂ (5 mol%) | CsF | Anhydrous Dioxane | 90 | Best for base-sensitive substrates. Fluoride activates the Bpin ester without requiring water. |

Detailed Step-by-Step Protocol

This protocol describes a self-validating system for the cross-coupling of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester with a standard aryl bromide using the optimized Pd(dppf)Cl₂ system.

Materials Required

-

Nucleophile: 1-(2-Chlorophenyl)vinylboronic acid pinacol ester (1.2 equivalents)

-

Electrophile: Aryl Bromide (1.0 equivalent)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equivalents / 5 mol%)

-

Base: Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Solvents: 1,4-Dioxane and Deionized Water (4:1 ratio, v/v)

Step-by-Step Methodology

Step 1: Reagent Charging & Inert Atmosphere Preparation

-

To an oven-dried Schlenk tube or sealed pressure vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), 1-(2-Chlorophenyl)vinylboronic acid pinacol ester (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Causality Check: Ensure the Pd catalyst is weighed last to minimize ambient moisture/oxygen exposure, which can oxidize the delicate phosphine ligands.

-

Seal the vessel with a septum and purge with Argon (or N₂) for 5 minutes.

Step 2: Solvent Degassing & Addition

-

Prepare a 4:1 mixture of 1,4-Dioxane and Water. Degas the mixture thoroughly by sparging with Argon for at least 15 minutes.

-

Causality Check: Dissolved oxygen will rapidly oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

-

Add the degassed solvent mixture to the reaction vessel via syringe (concentration ~0.2 M with respect to the aryl bromide).

Step 3: Reaction Execution & Self-Validation

-

Place the vessel in a pre-heated oil bath at 80 °C.

-

Visual Validation: Upon heating, the reaction mixture should transition from a pale red/yellow suspension to a dark, homogeneous amber or brown solution.

-

Warning: If a heavy, opaque black precipitate forms within the first 15 minutes, this is "palladium black" (aggregated Pd(0)). It indicates premature catalyst death, likely due to insufficient degassing or a poisoned aryl halide.

-

-

Stir vigorously for 4–12 hours. Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active aryl bromide and the appearance of a new, highly conjugated (often fluorescent under 254 nm UV) spot indicates successful coupling.

Step 4: Workup & Purification

-

Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the mixture through a short pad of Celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1-(2-chlorophenyl)-1-arylethene derivative.

Troubleshooting & Side Reactions

Even with optimized conditions, the steric bulk of the 1-(2-chlorophenyl)vinyl group can lead to competing side reactions. Use the workflow below to diagnose and resolve common issues.

Caption: Troubleshooting workflow for common side reactions in Suzuki-Miyaura couplings.

-

Protodeboronation: Identified by the presence of 2-chlorostyrene in the GC-MS trace. Solution: Switch to an anhydrous base system (e.g., CsF or Ag₂O in anhydrous Toluene) to prevent hydrolytic cleavage of the C-B bond.

-

Homocoupling: Identified by the presence of biaryl or divinyl species. Solution: This is typically caused by trace oxygen acting as an oxidant. Re-degas solvents using the rigorous Freeze-Pump-Thaw method.

References

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.[Link]

-

Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330.[Link]

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Technical Guides.[Link]

Application Note: Palladium Catalyst Selection for Vinylboronic Acid Pinacol Ester Cross-Coupling

Abstract

Vinylboronic acid pinacol esters (Vinyl-Bpin) are critical synthons in medicinal chemistry for installing alkenyl motifs, serving as stable surrogates for the labile vinylboronic acids. However, their deployment in Suzuki-Miyaura cross-coupling is often plagued by protodeboronation , polymerization , and sluggish transmetallation . This guide moves beyond generic "tetrakis" protocols, offering a mechanism-based selection strategy for modern palladium precatalysts (e.g., Buchwald G3/G4, Amphos) to maximize yield and stereoretention.

Mechanistic Considerations & Challenges

To select the right catalyst, one must understand the failure modes specific to vinyl-Bpin. Unlike aryl-boronates, vinyl-Bpin species possess a distinct electronic profile that influences the catalytic cycle.

The Stability-Reactivity Paradox

Vinyl-Bpin is Lewis-acidic but kinetically inert. For transmetallation to occur, it must be activated by a base to form a boronate "ate" complex.

-

The Trap: High basicity accelerates transmetallation but exponentially increases the rate of protodeboronation (hydrolysis of the C-B bond), yielding the volatile alkene side product.

-

The Solution: Use catalysts with high turnover frequencies (TOF) at lower temperatures or with milder bases, allowing the cross-coupling to outcompete decomposition.

Mechanistic Pathway & Side Reactions